Ginkgolide B

Overview

Description

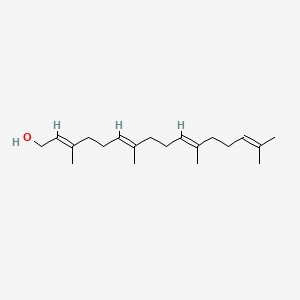

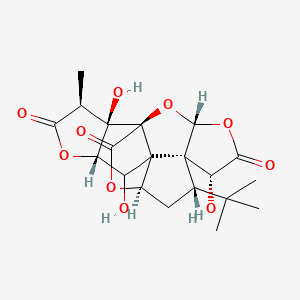

Ginkgolide B is a terpene lactone and one of the main molecular forms of ginkgolides, present in Ginkgo biloba leaves. It is widely used to treat peripheral and cerebral circulation disorders .

Synthesis Analysis

The total synthesis of this compound has been achieved by various groups . The synthesis methodologies developed in these laboratories involve the utilization of zinc-copper homoenolate and double diastereoselective intramolecular [2+2] photocycloaddition .Molecular Structure Analysis

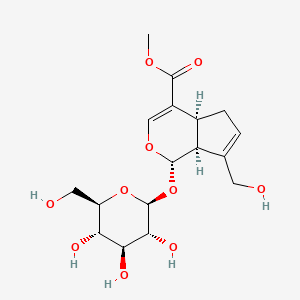

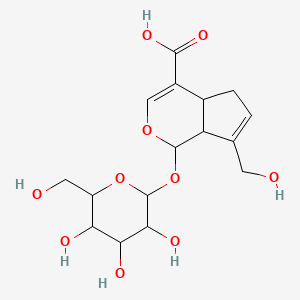

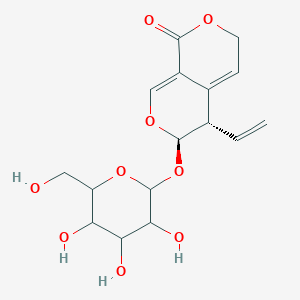

This compound is a diterpenoid trilactone with six five-membered rings. It contains a spiro [4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a very specific tert-butyl group at one of the rings .Chemical Reactions Analysis

The total synthesis of this compound involves a series of chemical reactions, including carbon-carbon bond formation guided by the compact nature of the Ginkgolide structure . The synthesis of related compounds was also achieved .Physical And Chemical Properties Analysis

This compound is a white powder with a molecular formula of C20H24O10 and a molecular weight of 424.4 . Its solubility and bioavailability are the most important factors affecting its druggability .Scientific Research Applications

Anti-Inflammatory Role in Asthma

Ginkgolide B, derived from Ginkgo biloba, exhibits anti-inflammatory properties, particularly in the context of asthma. A study utilizing a non-infectious mouse model of asthma demonstrated that this compound effectively inhibited the increase of T-helper 2 cytokines and reduced eosinophil count in bronchoalveolar lavage fluid. Histological studies also indicated its ability to inhibit eosinophilia in lung tissue and mucus hyper-secretion, suggesting its potential as a treatment for asthma, functioning through suppression of the extracellular regulating kinase/MAPK pathway (Chu et al., 2011).

Neuroprotection in Ischemic Stroke

This compound has shown neuroprotective effects in the treatment of ischemic stroke, linked to its anti-inflammatory properties. Research indicates its capacity to modulate microglia/macrophage polarization, vital in the pathology of ischemic stroke (Shu et al., 2016).

Prophylaxis of Migraine with Aura

In the context of migraines, this compound has been used in a herbal constituent extract for the prophylactic treatment of migraine with aura. An open, preliminary trial showed that its administration significantly reduced the frequency and duration of migraine with aura (D'andrea et al., 2009).

Cardioprotective Effects

A preclinical systematic review and meta-analysis revealed that this compound might be a promising agent for myocardial ischemia/reperfusion injury. Its cardioprotective effects are primarily associated with anti-oxidation, anti-inflammation, anti-apoptosis, and improvement of energy metabolism (Zhu et al., 2019).

Stimulation of Signaling Events in Neutrophils

This compound is known to stimulate tyrosine phosphorylation of proteins, phospholipase D activation, calcium transients, and activation of p38 but not p44/42 Map kinases in human polymorphonuclear leukocytes (PMN). These effectsprimarily induce activation of intracellular signaling events and prime cellular functions such as PMN defense activities, suggesting its potential role in enhancing innate immune responses (Lenoir et al., 2005).

Metabolic Profiling

Research on the metabolic profile of this compound has been conducted using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified various metabolites of this compound, aiding in understanding its pharmacology and mechanism of action (Zhang et al., 2022).

Promotion of Endothelial Progenitor Cell Growth

This compound has been observed to promote the growth of endothelial progenitor cells (EPCs), suppress cell apoptosis, and enhance the expression of key regulatory molecules and signaling pathways, such as miR-126 and the Akt signaling pathway. This suggests its potential in vascular health and repair (Chang et al., 2017).

Neuroprotective Effects Against Cognitive Impairment

This compound has shown neuroprotective effects against cognitive impairment in mice, potentially through the regulation of gut microbiota. The treatment with this compound significantly alleviated cognitive dysfunction and neurodegeneration in an Alzheimer's disease mouse model (Liu et al., 2021).

Mechanism of Action

Target of Action

Ginkgolide B has been found to target and inhibit Creatine Kinase B (CKB) . CKB plays a crucial role in cellular energy metabolism, and its inhibition by this compound has been linked to the compound’s therapeutic effects . Additionally, this compound is known to function as a selective antagonist of glycine receptors and a potent antagonist of platelet-activating factor (PAF) .

Mode of Action

Upon binding to its targets, this compound exerts various effects. For instance, when it binds to the G-protein-coupled receptor, it activates adenyl cyclase, leading to an increase in cAMP levels . As a PAF antagonist, this compound inhibits the action of PAF, a potent inducer of platelet aggregation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit CKB, which subsequently promotes angiogenesis through the CCT/TRiC-SK1 axis . Additionally, this compound is involved in the regulation of neurotransmitters such as glutamate and dopamine . It also influences the inflammatory process .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Detailed information on these aspects is limited . It’s known that this compound has poor water solubility, which can affect its bioavailability

Result of Action

This compound has been shown to exert a number of beneficial effects at the molecular and cellular levels. These include anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects . It has been found to reduce infarct size, brain edema, and enhance neuronal survival in stroke models . Moreover, it regulates neurotransmitter levels, ion balance, and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility can be increased by salt formation, ring opening, and halogen introduction . These modifications can potentially enhance the bioavailability and efficacy of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ginkgolide B interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is known to condition the action of neurotransmitters like glutamate or dopamine . Furthermore, it induces the inhibition of platelet-activating factors (PAF) . This compound also influences the inflammatory process .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been shown to enhance cell viability and attenuate cell apoptosis in hypoxia-induced neuronal damage . It also upregulates the expression of Bcl2 and p-AMPK . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to be a potent antagonist of glycine receptors based on noncompetitive inhibition . It also triggers apoptotic biochemical changes such as oxidative stress generation, Ca2+ influx, NO production, loss of mitochondrial membrane potential (MMP), and the activation of caspase-3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to enhance the functional and sensory behavioral parameters and protect the histological and ultrastructural elements in the sciatic nerve . It also prevents spinal cord neurons from further deterioration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on rats, it was found that this compound treatment could significantly reverse MPP±induced expression and translocation from cytoplasm to nucleus of MN9D cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been suggested that it may alleviate metabolic syndrome . It is also known to inhibit the expression of platelet-activating factor (PAF), platelet-activating factor receptor (PAFR), and the tyrosine kinase Src and the p38 mitogen-activated protein kinase (p38MAPK), preventing p38MAPK from activating downstream transcription factors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that this compound is synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .

Subcellular Localization

The subcellular localization of this compound has been studied. It has been found that the calcium orange dye as patches not associated with specific organelles . H2o2 localization by Amplex Red showed a clear association with microbodies (probably peroxisomes) and/or mitochondria .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ginkgolide B involves several steps starting from a commercially available starting material, (+)-catechin. The key steps in the synthesis include the formation of a dihydropyran ring, a Diels-Alder reaction, and a final oxidation to form the desired compound.", "Starting Materials": [ "(+)-catechin", "2,3-dimethyl-2-butene", "Maleic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Conversion of (+)-catechin to 1,3-diphenylpropan-2-ol using 2,3-dimethyl-2-butene and maleic anhydride as catalysts in methanol solvent", "Conversion of 1,3-diphenylpropan-2-ol to 3,4-dihydro-2H-pyran using hydrochloric acid and sodium hydroxide as catalysts", "Conversion of 3,4-dihydro-2H-pyran to 5-(3',4'-dihydroxyphenyl)-2-(4'-hydroxyphenyl)-4,6-dihydroxycyclohex-3-enone using a Diels-Alder reaction with maleic anhydride", "Conversion of 5-(3',4'-dihydroxyphenyl)-2-(4'-hydroxyphenyl)-4,6-dihydroxycyclohex-3-enone to Ginkgolide B using hydrogen peroxide, acetic acid, and sodium acetate as catalysts" ] } | |

CAS RN |

15291-77-7 |

Molecular Formula |

C20H24O10 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1 |

InChI Key |

SQOJOAFXDQDRGF-IRZXQTRHSA-N |

Isomeric SMILES |

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

Appearance |

Solid powder |

melting_point |

280 °C |

Other CAS RN |

15291-77-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Ginkgolide B?

A1: this compound acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.

Q2: How does this compound's antagonism of PAFR translate to its observed therapeutic effects?

A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, this compound exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]

Q3: Does this compound interact with other molecular targets besides PAFR?

A3: While PAFR is its primary target, research suggests this compound may also modulate other signaling pathways, including:* PI3K/Akt pathway: this compound has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, this compound suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, this compound altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]

Q5: How stable is this compound under various conditions?

A5: this compound exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.

Q6: Are there formulation strategies to improve this compound's stability and bioavailability?

A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of this compound as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats have shown that this compound undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []

Q8: Are there differences in the pharmacokinetics of this compound when administered as a monomer versus as part of a Ginkgo biloba extract?

A8: A study comparing the pharmacokinetics of this compound monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of this compound in rats. []

Q9: What are some of the in vitro models used to study the effects of this compound?

A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of this compound on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of this compound on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of this compound against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]

Q10: What are some of the in vivo models used to assess the efficacy of this compound?

A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of this compound. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate this compound's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of this compound. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess this compound's ability to improve neurological outcomes following ischemic stroke. []

Q11: What are the potential toxicological concerns associated with this compound?

A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a this compound derivative, dimethylaminoethyl this compound, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.